5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has been used in the synthesis of bioactive molecules and biohormones .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives have been designed and synthesized based on molecular diversity .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H, (H,9,10,11) .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound is used as an intermediate in organic synthesis .
Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 232.47 . It should be stored in an inert atmosphere at 2-8°C .
Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives
Research by Hinshaw et al. (1969) highlights the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, involving the conversion of 4-chloro-7-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine to its 5-bromo derivative. This process is significant for the synthesis of various pyrrolopyrimidine nucleosides, which have potential biochemical implications (Hinshaw et al., 1969).
Green Synthesis of Pyrrolopyrimidine Derivatives
Wang et al. (2017) reported an environmentally friendly Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, starting from 5-bromo-2,4-dichloropyrimidine. This green chemistry approach offers a more sustainable and economical method for producing a variety of pyrrolopyrimidine derivatives, highlighting the versatility of 5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine in synthesis (Wang et al., 2017).
Crystal Structure Analysis
The work of Asaftei et al. (2009) on the crystal structures of 7-(2-bromoethyl) derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine showcases the utility of this compound in structural analysis. Their study provides insights into how different substituents affect the positioning of side chains relative to the heterocyclic ring, which is crucial for understanding the molecular interactions and properties of these compounds (Asaftei et al., 2009).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
Rahimizadeh et al. (2007) demonstrated the synthesis of pyrimido[4,5-e][1,3,4] thiadiazine derivatives using 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, derived from 5-bromo-2,4-dichloro-6-methylpyrimidine. This research presents another facet of the compound's utility in synthesizing complex heterocyclic systems, which could have diverse applications in medicinal chemistry and material science (Rahimizadeh et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
Properties
IUPAC Name |
5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIUDPUHXGYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672015 | |
Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-58-1 | |
Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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